molecular formula C9H19NO2 B073999 Ethyl 7-aminoheptanoate CAS No. 1117-66-4

Ethyl 7-aminoheptanoate

Cat. No.: B073999
CAS No.: 1117-66-4
M. Wt: 173.25 g/mol
InChI Key: VBPPJUXIEMSWDT-UHFFFAOYSA-N
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Description

Ethyl 7-aminoheptanoate: is an organic compound with the molecular formula C9H19NO2 It is an ester derivative of 7-aminoheptanoic acid, characterized by the presence of an amino group at the seventh carbon of the heptanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 7-aminoheptanoate can be synthesized through the esterification of 7-aminoheptanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of 7-aminoheptanoic acid with ethanol in the presence of a catalyst. The reaction mixture is heated to maintain the reflux temperature, and the ester product is continuously removed to drive the reaction to completion. The final product is purified through distillation and recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 7-aminoheptanoate can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxo derivatives.

    Reduction: The compound can be reduced to yield the corresponding primary amine.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amino esters.

Scientific Research Applications

Chemistry: Ethyl 7-aminoheptanoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is used in the study of enzyme-substrate interactions and as a substrate in enzymatic assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. It is explored for its potential as a precursor in the synthesis of drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 7-aminoheptanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group in the compound can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active amino acid derivative, which can further participate in biochemical pathways.

Comparison with Similar Compounds

    Methyl 7-aminoheptanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    7-Aminoheptanoic acid: The parent acid form of this compound.

    Ethyl 6-aminohexanoate: A homologous compound with one less carbon in the chain.

Uniqueness: this compound is unique due to its specific chain length and the presence of both an amino group and an ester group. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 7-aminoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-2-12-9(11)7-5-3-4-6-8-10/h2-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPPJUXIEMSWDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701288165
Record name Heptanoic acid, 7-amino-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1117-66-4
Record name Heptanoic acid, 7-amino-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1117-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptanoic acid, 7-amino-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptanoic acid, 7-amino-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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